molecular formula C18H16N2O3 B2582094 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 1221504-64-8

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No. B2582094
CAS RN: 1221504-64-8
M. Wt: 308.337
InChI Key: YOGCVBLKSBIUCX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide, also known as HPPC, is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. HPPC is a pyrrole-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Scientific Research Applications

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has been studied as a potential inhibitor of human immunodeficiency virus (HIV) protease and has shown promising results in vitro. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has also been studied as a potential anticancer agent and has shown significant cytotoxicity against various cancer cell lines. Additionally, 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has been studied as a potential anti-inflammatory agent and has shown inhibitory effects on the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes, including HIV protease and various cancer-related enzymes. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which suggests that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, cytotoxicity against cancer cell lines, and anti-inflammatory properties. 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has also been shown to have low toxicity in vitro, which suggests that it may be a safe compound for further research.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide in lab experiments is its low toxicity in vitro, which makes it a safe compound for further research. Additionally, 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide has shown promising results as a potential inhibitor of HIV protease and as a potential anticancer agent. However, one limitation of using 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain assays.

Future Directions

Future research on 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide should focus on further elucidating its mechanism of action and exploring its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, further research is needed to determine the safety and efficacy of 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide in vivo and to develop methods for improving its solubility in water.

Synthesis Methods

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide can be synthesized using various methods, including the condensation reaction of 4-hydroxy-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with m-toluidine. The reaction is carried out in the presence of an acid catalyst and refluxed in a solvent such as ethanol or acetic acid. The product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

3-hydroxy-N-(3-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-6-5-7-13(10-12)19-17(22)16-15(21)11-20(18(16)23)14-8-3-2-4-9-14/h2-10,21H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGCVBLKSBIUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

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